(4-Benzylpent-4-en-1-yl)benzene
Description
“(4-Benzylpent-4-en-1-yl)benzene” is a substituted aromatic compound characterized by a benzene ring linked to a pent-4-en-1-yl chain bearing a benzyl group at the 4-position. Its structure combines aromaticity with alkenyl functionality, rendering it reactive in electrophilic aromatic substitution and alkene-specific reactions.
Properties
CAS No. |
61930-93-6 |
|---|---|
Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
4-benzylpent-4-enylbenzene |
InChI |
InChI=1S/C18H20/c1-16(15-18-12-6-3-7-13-18)9-8-14-17-10-4-2-5-11-17/h2-7,10-13H,1,8-9,14-15H2 |
InChI Key |
BPLLOIALEJYKHA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpent-4-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of benzene derivatives, including this compound, often involves large-scale electrophilic aromatic substitution processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpent-4-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: HNO3, H2SO4, Cl2, Br2, AlCl3, anhydrous conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, sulfonyl, and halogenated benzene derivatives.
Scientific Research Applications
(4-Benzylpent-4-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Benzylpent-4-en-1-yl)benzene involves its interaction with various molecular targets through its aromatic ring and substituents. The benzene ring can participate in π-π interactions, while the benzyl and pentenyl groups can engage in hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to different molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene () :
Contains an ethynyl (-C≡C-) bridge and methoxy (-OCH₃) group. The ethynyl group introduces rigidity and electron-withdrawing effects, while the methoxy group donates electrons via resonance. This contrasts with the alkenyl and benzyl groups in the target compound, which lack such polarizability but offer conjugation pathways .1-(Benzyloxy)-4-ethynylbenzene () :
Features a benzyloxy (-OCH₂C₆H₅) substituent and ethynyl group. The benzyloxy group is cleavable under acidic conditions, unlike the stable benzyl group in the target compound. Its melting point (260°C) and boiling point (328.5°C) suggest higher thermal stability due to the ethynyl group’s linear geometry .4-Benzyltoluene () :
A simpler analog with a methyl and benzyl group on benzene. The absence of an alkenyl chain reduces steric hindrance and reactivity compared to the target compound. Its molecular weight (168.24 g/mol) is lower, likely resulting in lower boiling points .
Physical Properties
*Calculated based on analogous structures.
Chemical Reactivity
- Electrophilic Substitution : The benzyl group in the target compound activates the benzene ring toward electrophilic substitution, similar to 4-benzyltoluene. However, the alkenyl chain may sterically hinder para positions .
- Alkene Reactivity: The pent-4-en-1-yl group enables hydrogenation or ozonolysis, contrasting with ethynyl-containing compounds (e.g., ), which undergo cycloadditions .
- Substituent Effects : Benzyloxy groups () are susceptible to acid-catalyzed cleavage, whereas the benzyl group in the target compound is more stable .
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